molecular formula C11H11IO3 B1325320 5-(4-Iodophenyl)-5-oxovaleric acid CAS No. 898790-95-9

5-(4-Iodophenyl)-5-oxovaleric acid

Cat. No.: B1325320
CAS No.: 898790-95-9
M. Wt: 318.11 g/mol
InChI Key: AJIJFBZEGHQKQL-UHFFFAOYSA-N
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Description

“5-(4-Iodophenyl)-5-oxovaleric acid” is a chemical compound with the molecular formula C11H13IO2 . It has a molecular weight of 304.13 . The IUPAC name for this compound is 5-(4-iodophenyl)pentanoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an iodophenyl group attached to a pentanoic acid group . The InChI code for this compound is 1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, a boiling point of 386.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 187.8±23.2 °C .

Scientific Research Applications

Photodynamic Therapy Applications

  • In Vitro Photodynamic Therapy of Nasopharyngeal Carcinoma : A study investigated the use of 5-aminolevulinic acid (5-ALA, a related compound to 5-(4-Iodophenyl)-5-oxovaleric acid) for photodynamic therapy (PDT) of nasopharyngeal carcinoma (NPC). The research demonstrated that 5-ALA induced protoporphyrin IX (PPIX) significantly increased cell death via apoptosis when used in combination with laser irradiation, showing promise for PDT of NPC (Betz et al., 2002).

Metabolic Pathways and Biochemical Applications

  • Metabolism of Biphenyl : Research on the metabolism of biphenyl by Pseudomonas putida revealed the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, which suggests a relation to similar compounds like this compound. This study contributes to understanding the biochemical pathways involved in the degradation of aromatic compounds (Catelani et al., 1973).
  • Role in Adipose Tissue Metabolism : A study identified that compounds such as 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally related to this compound, play a role in signaling between brown and beige adipose tissue and skeletal muscle. These metabolites were shown to influence systemic energy expenditure and metabolic processes (Whitehead et al., 2021).

Chemical Synthesis and Radiopharmaceuticals

  • Synthesis and Radiolabelling for Medical Imaging : The synthesis and radiolabelling of compounds related to this compound have been explored. For instance, the synthesis of 2-{5-(4-iodophenyl)pentyl}oxirane-2-carboxylic acid (I-POCA) and its potential application in radiopharmaceuticals illustrate the chemical versatility and potential medical imaging applications of such compounds (Abbas et al., 1990).

Biochemical Analysis and Assay Development

  • Development of Analytical Methods : Research on the development and validation of methods to determine impurities in compounds like 5-chlorovaleroyl chloride, which are chemically related to this compound, highlights the importance of such studies in ensuring the quality and safety of pharmaceutical intermediates (Tang et al., 2010).

Safety and Hazards

The safety data for “5-(4-Iodophenyl)-5-oxovaleric acid” indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-(4-iodophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIJFBZEGHQKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645401
Record name 5-(4-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-95-9
Record name 4-Iodo-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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